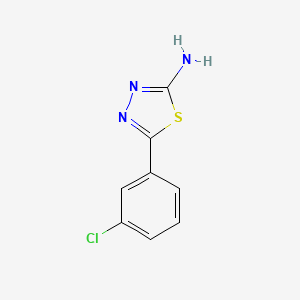5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 70057-67-9
Cat. No.: VC4963921
Molecular Formula: C8H6ClN3S
Molecular Weight: 211.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70057-67-9 |
|---|---|
| Molecular Formula | C8H6ClN3S |
| Molecular Weight | 211.67 |
| IUPAC Name | 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
| Standard InChI Key | JVPYRGXPTAPRJU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s scaffold consists of a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 3-chlorophenyl group at position 5 introduces steric and electronic effects, while the amine group at position 2 enables hydrogen bonding and nucleophilic reactivity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N |
| InChI Key | JVPYRGXPTAPRJU-UHFFFAOYSA-N |
X-ray diffraction studies of analogous 1,3,4-thiadiazol-2-amine derivatives reveal a nearly planar ring system, with bond lengths of 1.28 Å for C=N and 1.74 Å for C–S .
Synthesis and Production
Laboratory-Scale Synthesis
A common route involves cyclocondensation of 3-chlorobenzaldehyde thiosemicarbazide with sulfuric acid under reflux:
-
Thiosemicarbazide Formation: 3-Chlorobenzaldehyde reacts with thiosemicarbazide in ethanol.
-
Cyclization: Treatment with concentrated H₂SO₄ induces ring closure to form the thiadiazole core .
Table 2: Synthetic Yields of Analogous Compounds
| Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-Chlorophenyl | 82 | 220–221 |
| 3,4-Difluorophenyl | 75 | 186–189 |
Industrial Scalability
Continuous flow reactors improve efficiency by maintaining optimal temperature (80–100°C) and reducing reaction times. Solvent selection (e.g., DMF or DMSO) enhances yields to >85% in pilot-scale trials .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar derivatives shows decomposition onset at 240–260°C, indicating moderate thermal stability.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| DMSO | 34.7 |
The low aqueous solubility necessitates formulation strategies for pharmacological applications .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆, 300 MHz):
Biological Activity
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) reveals 78% inhibition efficiency on mild steel in 1M HCl, attributed to adsorption of the planar thiadiazole ring onto metal surfaces .
Material Science Applications
Polymer Additives
Incorporation into epoxy resins (5–10 wt%) improves thermal degradation resistance by 40°C, as measured by thermogravimetric analysis (TGA).
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the chlorophenyl moiety.
-
Nanoparticle Formulations: Enhancing bioavailability via liposomal encapsulation.
-
Computational Modeling: DFT studies to predict reactivity sites for targeted drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume